molecular formula C7H4BrFO3 B1456557 4-Bromo-2-fluoro-5-hydroxybenzoic acid CAS No. 91659-18-6

4-Bromo-2-fluoro-5-hydroxybenzoic acid

Cat. No. B1456557
CAS RN: 91659-18-6
M. Wt: 235.01 g/mol
InChI Key: YJWYQJFRTMPNFX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular weight of 235.01 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at normal temperature and pressure . It has a molecular weight of 235.01 . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating .

Scientific Research Applications

Environmental and Metabolic Studies

4-Bromo-2-fluoro-5-hydroxybenzoic acid and similar compounds are instrumental in environmental and metabolic research. For instance, a study by (Londry & Fedorak, 1993) used fluorinated compounds to detect aromatic metabolites in a methanogenic consortium. This research demonstrated the degradation pathway of m-cresol to various metabolites, including hydroxybenzoic acid derivatives, highlighting the role of similar compounds in understanding microbial degradation processes.

Microbial Degradation

Research on microbial degradation of halogenated compounds provides insights into the environmental fate of pollutants. A study by (van den Tweel et al., 1987) found that Alcaligenes denitrificans could metabolize halobenzoates, including bromobenzoate. This research is crucial for understanding how microorganisms can be used for bioremediation of contaminated environments.

Crystallographic Studies

Crystallographic studies of benzoic acid derivatives, including those similar to this compound, are essential for understanding molecular structures and interactions. (Pramanik et al., 2019) conducted a study on various substituted benzoic acids to analyze their crystal structures, electronic structures, and molecular electrostatic potential, providing valuable insights for material science and pharmaceutical research.

Metabolic Engineering

In the field of metabolic engineering, derivatives of hydroxybenzoic acid are used as intermediates for synthesizing value-added compounds. (Wang et al., 2018) discussed the biosynthesis of various compounds using 4-hydroxybenzoic acid, which is closely related to this compound, showing its potential in producing industrially important bioproducts.

Novel Assays and Analytical Techniques

New analytical techniques and assays often utilize compounds similar to this compound. For instance, (Ou et al., 2002) developed a novel fluorometric method using fluorescein as a probe to evaluate hydroxyl radical prevention capacity, where the role of similar compounds in the assay could be pivotal.

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Mode of Action

The 4-Bromo-2-fluoro-5-hydroxybenzoic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The reaction involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis.

Pharmacokinetics

The compound is known to be solid at room temperature , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of biaryl intermediates . These intermediates can be further used in the synthesis of various organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored away from oxidizing agents, reducing agents, and bases . It is also recommended to avoid breathing dust and contact with skin and eyes . The compound’s action can also be influenced by the reaction conditions, such as temperature and the presence of other reactants .

properties

IUPAC Name

4-bromo-2-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWYQJFRTMPNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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